1-Bromo-2-(2,2-difluoroethoxy)-3-fluorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-2-(2,2-difluoroethoxy)-3-fluorobenzene is an organic compound that belongs to the class of halogenated aromatic compounds It is characterized by the presence of bromine, fluorine, and difluoroethoxy groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-2-(2,2-difluoroethoxy)-3-fluorobenzene typically involves the bromination of 2-(2,2-difluoroethoxy)-3-fluorobenzene. This can be achieved using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is usually carried out in an inert solvent such as dichloromethane or carbon tetrachloride under controlled temperature conditions to ensure selective bromination.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques like distillation or recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-2-(2,2-difluoroethoxy)-3-fluorobenzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Electrophilic Aromatic Substitution:
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium tert-butoxide, or lithium aluminum hydride can be used in solvents like ethanol or tetrahydrofuran.
Electrophilic Aromatic Substitution: Reagents like sulfuric acid, nitric acid, or acyl chlorides in the presence of catalysts such as aluminum chloride or iron(III) chloride.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield amines, ethers, or thiols, while electrophilic aromatic substitution can introduce nitro, sulfonyl, or acyl groups onto the benzene ring.
Scientific Research Applications
1-Bromo-2-(2,2-difluoroethoxy)-3-fluorobenzene has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity and interactions with biomolecules, which can lead to the discovery of new drugs or therapeutic agents.
Medicine: Explored for its potential use in medicinal chemistry, particularly in the design of compounds with specific pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-Bromo-2-(2,2-difluoroethoxy)-3-fluorobenzene depends on its specific application and the molecular targets involved. In general, the compound can interact with various enzymes, receptors, or other biomolecules, leading to changes in their activity or function. The presence of halogen atoms and difluoroethoxy groups can influence the compound’s reactivity and binding affinity, making it a valuable tool in chemical and biological research.
Comparison with Similar Compounds
Similar Compounds
- 1-Bromo-2-(2,2-difluoroethoxy)benzene
- 1-Bromo-2-(2,2-difluoroethoxy)-3-methylbenzene
- 1-Bromo-2-((2,2-difluoroethoxy)methyl)benzene
Uniqueness
1-Bromo-2-(2,2-difluoroethoxy)-3-fluorobenzene is unique due to the presence of both bromine and fluorine atoms, as well as the difluoroethoxy group. These substituents confer distinct chemical properties, such as increased reactivity and potential for selective interactions with biological targets. The combination of these features makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-bromo-2-(2,2-difluoroethoxy)-3-fluorobenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrF3O/c9-5-2-1-3-6(10)8(5)13-4-7(11)12/h1-3,7H,4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCDVCSSYHTUNAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)OCC(F)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrF3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.